molecular formula C12H10ClNO B1442949 2-(Benzyloxy)-4-chloropyridine CAS No. 1006052-55-6

2-(Benzyloxy)-4-chloropyridine

Cat. No. B1442949
CAS RN: 1006052-55-6
M. Wt: 219.66 g/mol
InChI Key: YVYOMLRBHNXGEU-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-chloropyridine” likely belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .


Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-4-chloropyridine” are not available, benzyloxy compounds are often synthesized through reactions involving benzylic halides . The reactivity of these compounds can be quite diverse .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-4-chloropyridine” would likely be characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and contribute to the stability of the molecule .


Chemical Reactions Analysis

Benzylic compounds are known to undergo various chemical reactions. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Scientific Research Applications

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-4-chloropyridine: is utilized as a reagent in the synthesis of benzyl ethers and esters. This compound serves as a mild, convenient, and uniquely effective reagent for benzyl transfer protocols. The N-methylation of 2-benzyloxypyridine delivers the active reagent in situ, which is particularly useful for the synthesis of benzyl ethers from alcohols where other protocols may not be suitable .

Protecting Groups in Organic Synthesis

In organic synthesis, protecting groups are crucial for the temporary modification of functional groups to increase the chemical stability of a molecule during a reaction2-(Benzyloxy)-4-chloropyridine can be employed to install benzyl protecting groups under neutral conditions, which is advantageous for complex alcohol substrates that are sensitive to basic or acidic conditions .

Pharmaceutical Intermediate

This compound acts as an intermediate in pharmaceutical research. It is involved in the synthesis of various pharmaceutical agents, where it may be used to introduce benzyl groups into molecules or to protect hydroxyl groups during chemical transformations .

Preparation of Sequential Polypeptides

2-(Benzyloxy)-4-chloropyridine: is used in the preparation of sequential polypeptides. These polypeptides have applications in the study of protein structure and function, as well as in the development of peptide-based drugs .

Synthesis of Multidentate Chelating Ligands

The compound is also used in the synthesis of multidentate chelating ligands. These ligands are important in coordination chemistry for forming stable complexes with metal ions, which have applications in catalysis, material science, and medicine .

Organic and Medicinal Chemistry Research

As a versatile reagent, 2-(Benzyloxy)-4-chloropyridine finds use in various research applications within organic and medicinal chemistry. It provides a platform for the development of new synthetic methodologies and the creation of novel compounds with potential therapeutic properties .

Future Directions

While specific future directions for “2-(Benzyloxy)-4-chloropyridine” are not available, research in the field of organic chemistry continues to explore the synthesis, properties, and applications of similar compounds .

Mechanism of Action

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been shown to interact with targets like leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammatory responses and cellular growth, respectively.

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions can introduce deactivating, meta-directing substituents on an aromatic ring. The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Result of Action

The formation of oximes or hydrazones from benzyloxy compounds can result in significant changes at the molecular level . These changes can potentially influence the function of target proteins and impact cellular processes.

properties

IUPAC Name

4-chloro-2-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYOMLRBHNXGEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710612
Record name 2-(Benzyloxy)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-chloropyridine

CAS RN

1006052-55-6
Record name 2-(Benzyloxy)-4-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Benzyloxy)-4-chloropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzyl alcohol (1.7 ml, 16.326 mmol, 1.2 eq) was added at 0° C. to a suspension of NaH (1.088 g, 27.21 mmol, 2.0 eq) in THF (50 ml) and the mixture was stirred for 30 minutes. A solution of 2,4-dichloropyridine (2.0 g, 13.605 mmol, 1.0 eq) in THF (10 ml) was added dropwise and stirring was carried out for 2 hours at RT. After monitoring by TLC, the reaction mixture was hydrolyzed with ice-water (60 ml) and extracted with ethyl acetate (2×120 ml). The combined org. phases were washed with sat. NaCl solution (100 ml), dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (silica gel, 1% ethyl acetate in hexane). Yield: 27% (800 mg, 3.653 mmol)
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
1.088 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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